3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, several studies have suggested that the compound exerts its biological activity by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone can induce apoptosis (programmed cell death) in cancer cells. The compound has also been reported to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors. In addition, the compound has shown potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potent biological activity against cancer cells. The compound is relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone. One of the significant areas of research is to explore the molecular mechanism of action of the compound and identify the specific targets that it interacts with. Another area of research is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, more studies are needed to evaluate the pharmacokinetics and toxicity of the compound in animal models to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone has been reported in several research articles. One of the common methods involves the reaction of 2-amino-4-benzyl-3-cyano-5-methylthiophene with 3-carboxy-9-methylcarbazole in the presence of a suitable catalyst. The resulting compound is then subjected to reduction using hydrogen gas and a palladium catalyst to obtain the final product.
Scientific Research Applications
3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone has shown promising results in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. The compound has been reported to possess potent anticancer activity against various cancer cell lines. The compound has also shown potential as an antifungal and antibacterial agent.
properties
IUPAC Name |
3-benzyl-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c1-30-25-14-8-6-11-21(25)23-17-20(15-16-26(23)30)27-29-24-13-7-5-12-22(24)28(32)31(27)18-19-9-3-2-4-10-19/h2-17,27,29H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEQUCBCTZCLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)C6=CC=CC=C61 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydroquinazolin-4(1H)-one |
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